
Calciumlactatgluconat
Übersicht
Beschreibung
Calciumlactat-gluconat ist ein lösliches Salz aus Calcium, Milchsäure und Gluconsäure. Aufgrund seiner hohen Löslichkeit und neutralen Geschmacks ist es häufig in Brausetabletten mit Calcium enthalten. Die chemische Formel der Verbindung lautet Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O . Es wurde erstmals von Sandoz in der Schweiz entwickelt und wird in großem Umfang in der Lebensmittelindustrie für funktionelle und angereicherte Lebensmittel eingesetzt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Calciumlactat-gluconat kann synthetisch hergestellt werden, indem Gluconsäure-delta-lacton mit Calciumcarbonat bei einer Temperatur von 80-90 °C umgesetzt wird, um eine wässrige Calciumgluconatlösung zu erhalten. Die Lösung wird dann mit medizinischer Aktivkohle behandelt und 30 Minuten lang bei derselben Temperatur gehalten. Das Gemisch wird heiß filtriert, auf 30-40 °C abgekühlt und mit Kristallkeimen versetzt. Die Lösung wird weiter auf 10-20 °C abgekühlt, gerührt und 8-12 Stunden lang kristallisiert. Das Endprodukt wird nach Zentrifugalfiltration, Zerkleinerung und Trocknung des Filterkuchens gewonnen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Calciumlactat-gluconat beinhaltet die Fermentation von Kohlenhydraten in Gegenwart von Calciummineralquellen wie Calciumcarbonat oder Calciumhydroxid . Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts.
Wissenschaftliche Forschungsanwendungen
Calciumlactat-gluconat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Quelle für Calciumionen in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird in Zellkulturmedien verwendet, um essentielle Calciumionen für das Zellwachstum und die Zelldifferenzierung bereitzustellen.
Medizin: Calciumlactat-gluconat wird als Calciumergänzungsmittel zur Behandlung und Vorbeugung von Calciummangel eingesetzt.
Wirkmechanismus
Calciumlactat-gluconat übt seine Wirkung aus, indem es sich in wässrigen Umgebungen wie dem Magen-Darm-Trakt in Calciumionen und Lactat- und Gluconatanionen dissoziiert. Die Calciumionen spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, darunter Knochengesundheit, Muskelfunktion und Nervenübertragung . Die Lactat- und Gluconatanionen dienen als Energiequellen und nehmen an Stoffwechselwegen teil .
Wirkmechanismus
Target of Action
Calcium lactate gluconate, also known as GLOCAL, is a soluble salt of calcium, lactic acid, and gluconic acid . The primary targets of calcium lactate gluconate are the cells that require calcium ions (Ca2+) for their functioning. Calcium plays a crucial role in various physiological processes, including nerve transmission, muscle contraction, and blood coagulation . It is also essential for maintaining the health of bones and teeth .
Mode of Action
In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate gluconate dissociates into calcium cations and lactic acid anions . The calcium ions are then absorbed into the bloodstream and transported to the cells that require them. The lactic acid anions serve as a source of energy for mammals, acting as an intermediate in metabolic pathways .
Biochemical Pathways
The biochemical pathways affected by calcium lactate gluconate primarily involve the utilization of calcium ions and lactic acid. Calcium ions play a vital role in signal transduction pathways, enabling the transmission of nerve impulses and muscle contraction. On the other hand, lactic acid is a key player in the metabolic pathway, specifically in the process of gluconeogenesis .
Pharmacokinetics
Approximately one-third of the administered dose of calcium lactate gluconate is absorbed from the small intestine . It is then distributed throughout the body, crossing the placenta. The compound is primarily excreted in feces, with small amounts excreted in urine, pancreatic juice, saliva, and breast milk .
Result of Action
The administration of calcium lactate gluconate results in an increase in the levels of calcium ions in the body. This helps in maintaining normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . It also plays a significant role in preventing and treating calcium deficiency .
Action Environment
The action of calcium lactate gluconate is influenced by various environmental factors. Its solubility in water (400 g/L) allows it to be used in effervescent calcium tablets . Its neutral taste and high bioavailability make it a preferred choice for calcium supplementation in various populations . .
Biochemische Analyse
Cellular Effects
Calcium lactate gluconate influences various cellular processes by modulating calcium levels within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, increased intracellular calcium levels due to calcium lactate gluconate can activate signaling pathways like the calcium/calmodulin-dependent protein kinase (CaMK) pathway, which influences gene expression and metabolic activities. Additionally, calcium lactate gluconate can enhance osteoblast activity, promoting bone formation and mineralization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium lactate gluconate can change over time The stability and degradation of calcium lactate gluconate are crucial factorsIn vitro assays using osteoblast-like cells have demonstrated that calcium lactate gluconate can induce osteogenic differentiation over a period of days to weeks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium lactate gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at a temperature of 80-90°C to obtain a calcium gluconate aqueous solution. The solution is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. The mixture is filtered while hot, cooled to 30-40°C, and seed crystals are added. The solution is further cooled to 10-20°C, stirred, and crystallized for 8-12 hours. The final product is obtained after centrifugal filtration, crushing, and drying of the filter cake .
Industrial Production Methods
Industrial production of calcium lactate gluconate involves the fermentation of carbohydrates in the presence of calcium mineral sources such as calcium carbonate or calcium hydroxide . This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
Calciumlactat-gluconat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Calciumcarbonat und andere Nebenprodukte zu bilden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Calciumlactat-gluconat kann Substitutionsreaktionen eingehen, bei denen das Calciumion durch andere Metallionen ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um die gewünschte Produktbildung zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Calciumcarbonat, Calciumoxalat und andere Calciumsalze, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Calciumcarbonat: Enthält den höchsten Gehalt an elementarem Calcium, erfordert jedoch eine saure Umgebung für eine optimale Absorption.
Calciumcitrat: Wird besser absorbiert als Calciumcarbonat und kann unabhängig von der Nahrungsaufnahme eingenommen werden.
Calciumgluconat: Enthält weniger elementares Calcium im Vergleich zu Calciumlactat-gluconat, wird aber in ähnlichen Anwendungen eingesetzt.
Calciumacetat: Wird hauptsächlich als Phosphatbinder bei Patienten mit Nierenerkrankungen eingesetzt.
Calciumlactat: Ähnlich wie Calciumlactat-gluconat, aber mit geringerer Löslichkeit und Bioverfügbarkeit.
Einzigartigkeit
Calciumlactat-gluconat ist einzigartig aufgrund seiner hohen Löslichkeit, seines neutralen Geschmacks und seiner hohen Bioverfügbarkeit. Diese Eigenschaften machen es zu einer ausgezeichneten Wahl für die Verwendung in Nahrungsergänzungsmitteln, der Lebensmittelveredelung und medizinischen Anwendungen .
Eigenschaften
IUPAC Name |
calcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C3H6O3.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2(4)3(5)6;/h2-5,7-11H,1H2,(H,12,13);2,4H,1H3,(H,5,6);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKNEBQRTUXXLT-ZBHRUSISSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11116-97-5 | |
| Record name | Calcium lactate gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While not directly addressed in the provided research, calcium lactate gluconate serves as a calcium source. Once ingested, it dissociates into calcium ions, which are essential for bone formation, mineralization, and maintenance. [, ] These ions are absorbed in the gut and contribute to overall calcium homeostasis. [, ]
ANone: Calcium lactate gluconate, a double salt of gluconic acid, has the molecular formula C12H22CaO14. Its molecular weight is 430.37 g/mol.
ANone: The provided research does not delve into specific spectroscopic analyses of calcium lactate gluconate.
ANone: Research highlights the excellent solubility and stability of calcium lactate gluconate in various food matrices. [, ] This property makes it particularly suitable for fortifying beverages like apple juice [] and soy-corn milk. []
ANone: Studies demonstrate the stability of calcium lactate gluconate in apple juice for up to 30 weeks of storage, indicating its suitability for products with extended shelf-lives. []
ANone: The provided research focuses on calcium lactate gluconate's role as a calcium supplement and does not explore its potential catalytic properties.
ANone: The provided literature primarily focuses on experimental investigations and does not include computational studies on calcium lactate gluconate.
ANone: Research suggests that calcium lactate gluconate shows good stability in various food matrices like apple juice [] and soy-corn milk [], even at different storage temperatures. []
ANone: While specific regulatory information is not detailed in the provided research, it is crucial to adhere to all relevant safety and regulatory guidelines when using calcium lactate gluconate in any product.
ANone: One study observed that calcium yeast resulted in a three-fold greater urinary excretion of calcium compared to calcium gluconate, suggesting potentially higher absorption. [] This highlights the variability in bioavailability among different forms of calcium salts.
ANone: Studies demonstrate the efficacy of a dietary supplement containing calcium lactate gluconate in reducing serum phosphorus levels in dogs [, ] and cats [, ] with chronic kidney disease.
ANone: Research in a rat model of osteoarthritis suggests that a mixture containing calcium lactate gluconate helped preserve bone mass and strength, pointing towards potential anti-osteoporotic effects. []
ANone: The concept of "resistance" is not directly applicable to calcium lactate gluconate as it functions primarily as a calcium source rather than a drug with a specific molecular target.
ANone: A single oral dose toxicity test in rats showed no treatment-related mortalities or adverse effects up to the highest dose tested (2000 mg/kg body weight), suggesting a favorable safety profile. []
ANone: The provided research does not delve into these specific aspects related to calcium lactate gluconate.
ANone: Research on calcium lactate gluconate demonstrates a multidisciplinary approach encompassing food science, nutrition, pharmaceutical sciences, and veterinary medicine. [, , , , , ] For instance, understanding its physicochemical properties is essential for formulating stable and palatable food products, while its biological effects are investigated in animal models and clinical studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



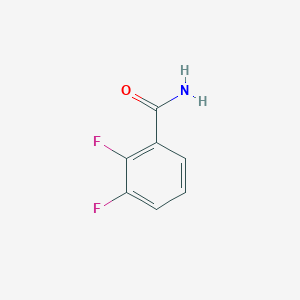
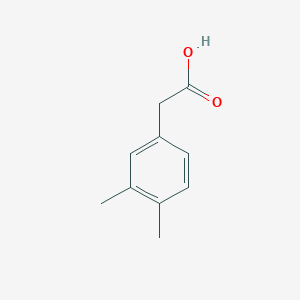

![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)
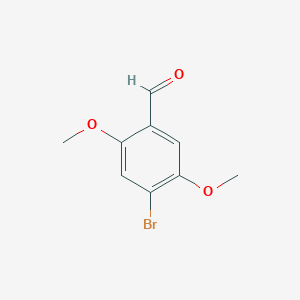
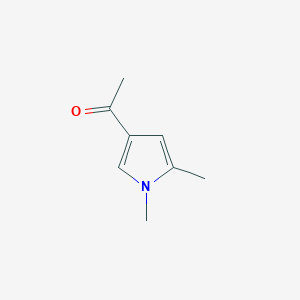

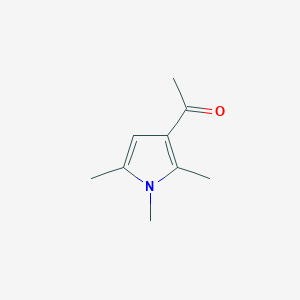
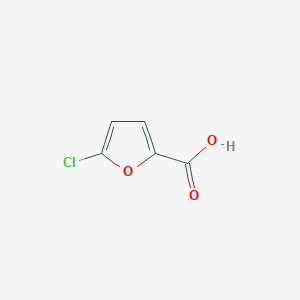
![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
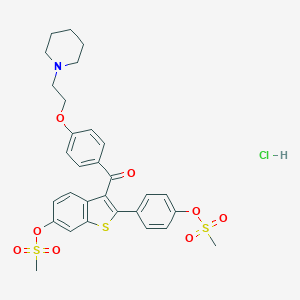

![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
